3-Bromo-4-methyl-5-(trifluoromethyl)benzonitrile
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Overview
Description
3-Bromo-4-methyl-5-(trifluoromethyl)benzonitrile: is an organic compound with the molecular formula C8H3BrF3N It is a derivative of benzonitrile, characterized by the presence of bromine, methyl, and trifluoromethyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methyl-5-(trifluoromethyl)benzonitrile typically involves the bromination of 4-methyl-5-(trifluoromethyl)benzonitrile. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-methyl-5-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas), solvents (e.g., ether, tetrahydrofuran).
Major Products:
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: 3-Bromo-4-methyl-5-(trifluoromethyl)benzoic acid.
Reduction: 3-Bromo-4-methyl-5-(trifluoromethyl)benzylamine.
Scientific Research Applications
Chemistry: 3-Bromo-4-methyl-5-(trifluoromethyl)benzonitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of trifluoromethyl and bromine substituents on biological activity. It is also used in the development of new bioactive molecules .
Medicine: The compound is investigated for its potential therapeutic applications. Its derivatives have shown promise in the development of anti-inflammatory, antiviral, and anticancer agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .
Mechanism of Action
The mechanism of action of 3-Bromo-4-methyl-5-(trifluoromethyl)benzonitrile and its derivatives involves interactions with specific molecular targets. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and proteins. The bromine atom can participate in halogen bonding, influencing the binding affinity and selectivity of the compound towards its targets .
Comparison with Similar Compounds
- 3-Bromo-5-(trifluoromethyl)benzonitrile
- 4-Bromo-3-(trifluoromethyl)benzonitrile
- 3-Bromo-5-(trifluoromethyl)benzaldehyde
- 4-(Trifluoromethyl)benzonitrile
Comparison: Compared to its analogs, 3-Bromo-4-methyl-5-(trifluoromethyl)benzonitrile exhibits unique properties due to the presence of the methyl group. This group can influence the compound’s reactivity, stability, and biological activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
3-bromo-4-methyl-5-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3N/c1-5-7(9(11,12)13)2-6(4-14)3-8(5)10/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBVBUQSPUPFCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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